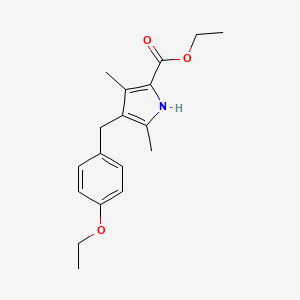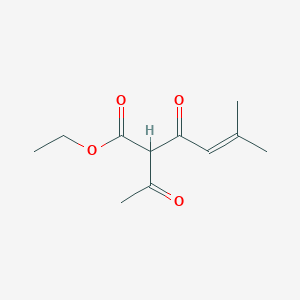
Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes both an acetyl group and a methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method involves the reaction of 2-acetyl-5-methyl-3-oxohex-4-enoic acid with ethanol under reflux conditions, using sulfuric acid as a catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where the carboxylic acid and ethanol are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the acetyl group.
Major Products Formed
Oxidation: 2-acetyl-5-methyl-3-oxohex-4-enoic acid.
Reduction: Ethyl 2-hydroxy-5-methyl-3-oxohex-4-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The acetyl group can also be involved in acetylation reactions, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: Used in the food industry for its pineapple-like aroma.
Uniqueness
Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate |
InChI |
InChI=1S/C11H16O4/c1-5-15-11(14)10(8(4)12)9(13)6-7(2)3/h6,10H,5H2,1-4H3 |
InChI Key |
VCGUISXPKVABSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine](/img/structure/B12298869.png)
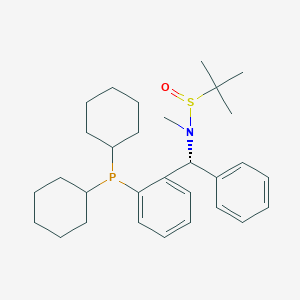
![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)

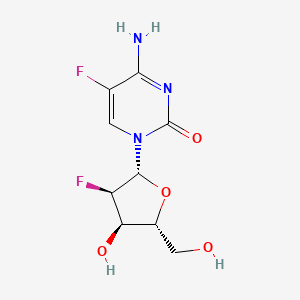
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
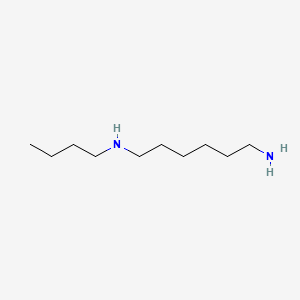
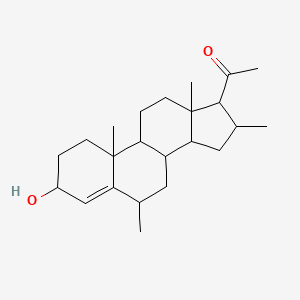
![beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,22alpha)-16,28-dihydroxy-22-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-](/img/structure/B12298922.png)
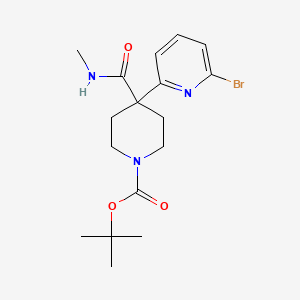
![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)
